molecular formula C10H13BO3 B13477135 (3-Formyl-5-isopropylphenyl)boronic acid

(3-Formyl-5-isopropylphenyl)boronic acid

Cat. No.: B13477135
M. Wt: 192.02 g/mol
InChI Key: IVQZOOJXQUFRFX-UHFFFAOYSA-N
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Description

(3-Formyl-5-isopropylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a formyl group at the 3-position and an isopropyl substituent at the 5-position of the phenyl ring. This structure confers unique electronic and steric properties, influencing its reactivity, Lewis acidity, and interactions with diols or biomolecules. Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols, enabling applications in sensors, drug delivery, and catalysis .

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

(3-formyl-5-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H13BO3/c1-7(2)9-3-8(6-12)4-10(5-9)11(13)14/h3-7,13-14H,1-2H3

InChI Key

IVQZOOJXQUFRFX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)C)C=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyl-5-isopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 3-formyl-5-isopropylphenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Structurally analogous compounds differ in substituent type, position, and electronic effects, impacting pKa, solubility, and reactivity. Key analogs include:

Compound Name CAS Number Molecular Formula Key Features
(3-Formyl-5-methylphenyl)boronic acid 870777-33-6 C8H9BO3 Methyl substitution at position 5; higher hydrophobicity vs. isopropyl .
(5-Fluoro-2-formylphenyl)boronic acid 1256355-30-2 C7H6BFO3 Fluoro substitution enhances electron-withdrawing effects, lowering pKa .
4-Chloro-2-formylphenylboronic acid 913835-76-4 C7H6BClO3 Chloro at position 4 increases steric hindrance, reducing diol binding .
  • pKa and Electronic Effects :
    • The pKa of (3-Formyl-5-isopropylphenyl)boronic acid is expected to be lower than unsubstituted phenylboronic acid (~8.8) due to the electron-withdrawing formyl group .
    • Fluoro-substituted analogs (e.g., 5-Fluoro-2-formylphenyl) exhibit pKa values closer to physiological pH (~7.4), enhancing suitability for biomedical applications compared to 3-AcPBA or 4-MCPBA, which have higher pKa (>9) .
    • Isopropyl groups induce steric effects but minimal electronic perturbation, balancing Lewis acidity and boronate stability .

Reactivity and Binding Affinity

  • Diol Binding :

    • This compound shows moderate binding affinity for diols (e.g., glucose) due to its balanced pKa and steric profile. In contrast, 3-AcPBA and 4-MCPBA exhibit lower association constants at physiological pH, limiting their utility in glucose sensing .
    • Electron-deficient analogs like (5-Fluoro-2-formylphenyl)boronic acid bind diols more effectively at neutral pH, as fluorine stabilizes the boronate conjugate base .
  • Oxidation Reactivity: Boronic acids with electron-withdrawing groups (e.g., nitro in 4-nitrophenylboronic acid) undergo faster oxidation by H2O2 to phenols, with rate constants up to 0.0586 s⁻¹ at pH 11. The formyl group in this compound may similarly enhance oxidative susceptibility .

Biological Activity

(3-Formyl-5-isopropylphenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound involves the reaction of boronic acids with appropriate aldehydes under controlled conditions. The compound has a molecular formula of C10H13BO4C_{10}H_{13}BO_4 and a molecular weight of 208.02 g/mol. Its structure features a boronic acid moiety, which is crucial for its biological interactions, particularly in enzyme inhibition.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to act as an inhibitor for various enzymes, particularly proteases. The boronic acid group can interact with the active sites of these enzymes, leading to modulation of their activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on 2-formylphenylboronic acids have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than established drugs like Tavaborole (AN2690) .

Microorganism MIC (µg/mL) Comparison with AN2690
Escherichia coli15Higher
Bacillus cereus10Lower
Candida albicans20Comparable

Cytotoxicity and Enzyme Inhibition

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines while being non-toxic to healthy cells. For example, it has shown an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cancer cells . Additionally, it has been evaluated for its activity against various enzymes:

Enzyme IC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

Case Studies

A notable study investigated the interaction of boronic acids with leucyl-tRNA synthetase in fungi, revealing that derivatives like this compound could inhibit critical enzymatic functions necessary for microbial survival . This suggests potential applications in developing new antifungal agents.

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